1,2-Dibromo-1,2-diphenylethane

Vue d'ensemble

Description

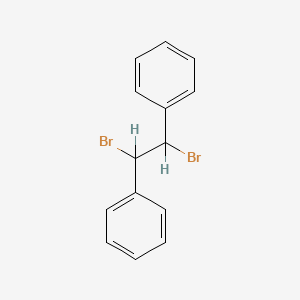

1,2-Dibromo-1,2-diphenylethane is an organic compound with the molecular formula C14H12Br2. It is a dibromo derivative of diphenylethane and is known for its use in various chemical reactions and applications. This compound is characterized by the presence of two bromine atoms attached to the carbon atoms of the ethane backbone, with phenyl groups attached to each carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,2-diphenylethane can be synthesized through the bromination of stilbene (1,2-diphenylethene). The reaction involves the addition of bromine (Br2) to the double bond of stilbene, resulting in the formation of the dibromo compound. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the carbon-carbon double bond, forming a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the bromination of stilbene is typically carried out using bromine in an organic solvent such as dichloromethane. The reaction is conducted under controlled conditions to ensure the complete conversion of stilbene to the dibromo compound. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in further electrophilic addition reactions due to the presence of bromine atoms.

Reduction: It can be reduced to 1,2-diphenylethane by using reducing agents such as hydrazine.

Dehalogenation: The compound can undergo electrochemical dehalogenation in acetonitrile, leading to the removal of bromine atoms.

Common Reagents and Conditions

Bromine (Br2): Used for the initial bromination of stilbene.

Hydrazine: Used for the reduction of this compound to 1,2-diphenylethane.

Acetonitrile: Used as a solvent for electrochemical dehalogenation reactions.

Major Products Formed

1,2-Diphenylethane: Formed through the reduction of this compound.

Dehalogenated Products: Formed through electrochemical dehalogenation.

Applications De Recherche Scientifique

1,2-Dibromo-1,2-diphenylethane has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Stereochemistry Studies: Employed in studies involving stereochemistry and optical isomerism due to its ability to form different stereoisomers.

Electrochemical Studies: Used in electrochemical studies to investigate dehalogenation reactions and the behavior of dibromo compounds.

Mécanisme D'action

The mechanism of action of 1,2-dibromo-1,2-diphenylethane primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ion intermediates during electrophilic addition reactions. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, leading to the formation of 1,2-diphenylethane .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromo-1-phenylethane: A similar compound with one phenyl group instead of two.

Stilbene Dibromide: Another name for 1,2-dibromo-1,2-diphenylethane.

Phenylethylene Bromide: A related compound with a similar structure.

Uniqueness

This compound is unique due to its ability to form multiple stereoisomers, including meso and racemic mixtures. This property makes it valuable in stereochemistry studies and research involving optical isomerism .

Propriétés

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 1,2-dibromo-1,2-diphenylethane?

A1: this compound has a molecular formula of C14H12Br2 and a molecular weight of 339.99 g/mol.

Q2: this compound exists as different isomers. What are they and how do their properties differ?

A2: this compound exists as three stereoisomers: a pair of enantiomers, commonly referred to as the (±)-dibromide or the dl form, and a meso form. These isomers arise from the restricted rotation around the central carbon-carbon bond and the presence of two chiral centers. The different isomers exhibit distinct physical properties such as melting points and reactivity towards chemical transformations.

Q3: What is the most common method for synthesizing this compound?

A: this compound is typically prepared through the bromination of either (Z)-1,2-diphenylethane (cis-stilbene) or (E)-1,2-diphenylethane (trans-stilbene). [] The stereochemistry of the product depends on the starting alkene and reaction conditions.

Q4: Can you provide specific examples of brominating agents and solvents used for the synthesis of this compound and discuss their impact on the stereochemical outcome?

A: Researchers have reported using various brominating agents and solvents to control the stereochemistry of the bromination of stilbenes. For instance, using pyridinium bromide perbromide in glacial acetic acid or dichloromethane with (Z)-1,2-diphenylethane provided a high yield (around 80%) of the (±)-dibromide. [] In contrast, bromine in dichloromethane led to nearly equal amounts of the (±)-dibromide and the meso-dibromide. [, ]

Q5: What type of reactions can this compound undergo?

A: this compound can undergo a variety of reactions, with debromination being one of the most studied transformations. This reaction leads to the formation of alkenes, with the stereochemistry of the product depending on the reaction conditions and the reducing agent employed. [, , , , ]

Q6: How does the stereochemistry of this compound affect its reactivity in debromination reactions?

A: The stereochemistry of this compound plays a crucial role in determining the stereochemical outcome of its debromination. For example, electrochemical reduction of the meso-dibromide in acetonitrile yielded predominantly (E)-1,2-diphenylethane, while the (±)-dibromide provided a mixture of both (E)- and (Z)-1,2-diphenylethane. [] This observation suggests a stepwise addition of electrons during the reduction process, allowing bond rotation to occur before the formation of the final product.

Q7: Can you provide examples of reagents used for the debromination of this compound and the associated reaction mechanisms?

A: Several reagents have been explored for the debromination of this compound. Sodium selenite, in the presence of thiols like cysteine or glutathione, catalyzes the reductive debromination under mild conditions. [] Samarium(0) has also been reported as a reducing agent, with the reaction believed to involve a three-electron transfer from Sm(0) to Sm(III). [] Electrochemically generated polysulfide ions, specifically S62−, have been shown to effectively debrominate various vicinal dibromides, including this compound, through a concerted anti-dehalogenation mechanism. []

Q8: Have there been any studies investigating the mechanism of dehalogenation reactions involving this compound?

A: Yes, several studies have focused on elucidating the mechanism of dehalogenation reactions using this compound and its derivatives as model compounds. [, , ]

Q9: What insights have these mechanistic studies provided about the dehalogenation process?

A: Investigations into the dehalogenation of this compound have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the reducing agent and reaction conditions. For instance, studies using triphenylphosphine as the dehalogenating agent in dimethylformamide provided evidence for a concerted anti-elimination pathway based on observed substituent effects and the lack of intermediates. []

Q10: What is the role of computational chemistry in understanding the reactivity of this compound?

A10: While not extensively discussed in the provided literature, computational chemistry tools like density functional theory (DFT) calculations could be employed to investigate the electronic structure and bonding in this compound and its reaction intermediates. Such studies could provide valuable insights into the factors influencing the reactivity and stereoselectivity of reactions involving this compound.

Q11: What are some potential applications of this compound?

A: Given its rich reactivity, this compound serves as a valuable synthetic intermediate in organic synthesis. Its transformation into alkenes with controlled stereochemistry is a significant application. Furthermore, its use in the preparation of ketene S,S-acetals highlights its versatility in constructing more complex molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

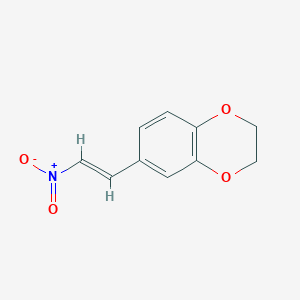

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)